4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine
Overview
Description
4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as Toluene-3,4-diamine, 1,2-Diamino-4-methylbenzene, 3,4-Diamino-1-methylbenzene, and 3,4-Diaminotoluene .
Synthesis Analysis
Unfortunately, the search results do not provide specific information on the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight of this compound is 122.1677 .Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, and molecular weight, can be found in the search results .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-1-N,1-N-dipropylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-4-8-15(9-5-2)13-7-6-11(3)10-12(13)14/h6-7,10H,4-5,8-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSIQYLTDOMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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